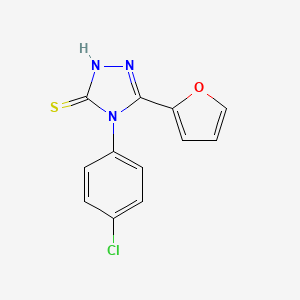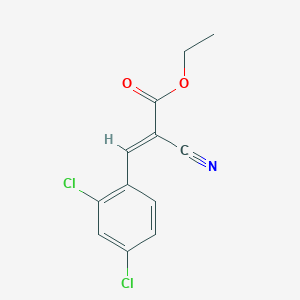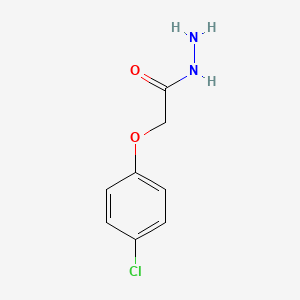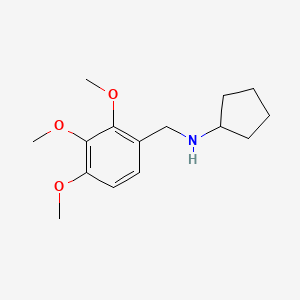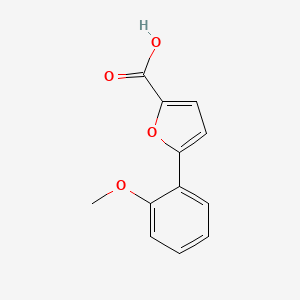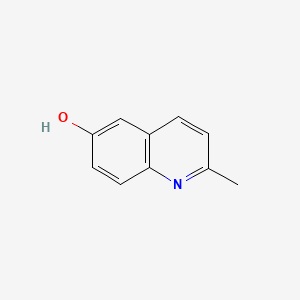
2-甲基喹啉-6-醇
描述
2-Methylquinolin-6-ol, also known as betaine-2, is a compound with the molecular weight of 159.19 . It is a solid at ambient temperature .
Synthesis Analysis
2-Methylquinolin-6-ol can be synthesized using various protocols reported in the literature for the construction of quinoline scaffold . For example, the Doebner–von Miller reaction protocol is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-6-ol contains a total of 22 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
The synthesis of 2-Methylquinolin-6-ol involves various chemical reactions. Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
2-Methylquinolin-6-ol is a solid at ambient temperature . It has a molecular weight of 159.19 .科学研究应用
Methods of Application or Experimental Procedures
Compounds were synthesized based on 6-amino-substituted quinoline, and their antioxidant activity was studied using the p-nitroso-N,N-dimethylaniline assay .
Results or Outcomes
The rate of the reaction between OH radicals and quinoline derivatives was determined by the photometric method. The results showed that quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of the compounds .
2. Antimicrobial Activity
Summary of the Application
Quinoline derivatives, including 2-Methylquinolin-6-ol, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Results or Outcomes
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
3. Biosensor
Summary of the Application
2-Methylquinolin-6-ol has been used as a biosensor in the detection of biomolecules such as insulin, glucose, and proteins.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source.
Results or Outcomes
The specific results or outcomes are not detailed in the source.
4. Dye Manufacturing
Summary of the Application
2-Methylquinolin-6-ol, also known as Quinaldine, is used in the preparation of various dyes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Food Colorants
Summary of the Application
Quinaldine is used in the manufacturing of food colorants, such as Quinoline Yellows .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
6. Anaesthetic in Fish Transportation
Summary of the Application
Quinaldine sulfate, a derivative of 2-Methylquinolin-6-ol, is used as an anaesthetic in fish transportation . In some Caribbean islands, it is used to facilitate the collection of tropical fish from reefs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
7. EGFR and HDAC Dual Inhibitors
Summary of the Application
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives have been discovered as EGFR and HDAC dual inhibitors . These compounds have shown potential in the treatment of non-small cell lung cancer (NSCLC) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
8. Manufacturing Anti-Malaria Drugs
Summary of the Application
Quinaldine, a derivative of 2-Methylquinolin-6-ol, is used in the manufacturing of anti-malaria drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
安全和危害
属性
IUPAC Name |
2-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQQASIZNTRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344091 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-6-ol | |
CAS RN |
613-21-8 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



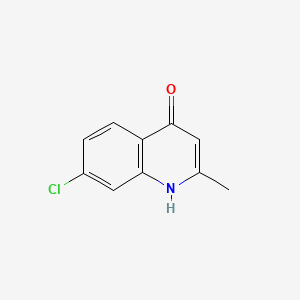
![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)


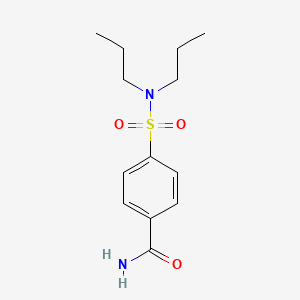

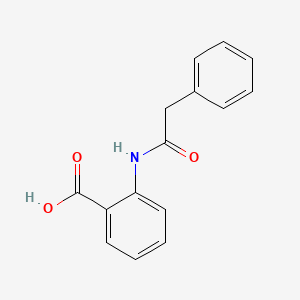
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
